molecular formula C23H32BrN7O2S B12397057 Egfr-IN-78

Egfr-IN-78

カタログ番号: B12397057
分子量: 550.5 g/mol
InChIキー: QKTZQGNZRPKRGC-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Egfr-IN-78 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Detailed synthetic routes are often proprietary, but they generally involve a series of organic reactions such as nucleophilic substitution, cyclization, and purification steps .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

化学反応の分析

Types of Reactions: Egfr-IN-78 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Egfr-IN-78 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and to develop new synthetic methodologies.

    Biology: Employed in cell culture studies to investigate the role of EGFR in cell signaling and proliferation.

    Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed or mutated EGFR, such as non-small cell lung cancer and colorectal cancer.

    Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR activity.

作用機序

Egfr-IN-78 is compared with other EGFR inhibitors such as:

Uniqueness: this compound is unique due to its high selectivity and potency against EGFR, making it a promising candidate for targeted cancer therapy. Its distinct chemical structure and binding affinity differentiate it from other EGFR inhibitors .

類似化合物との比較

特性

分子式

C23H32BrN7O2S

分子量

550.5 g/mol

IUPAC名

5-bromo-4-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C23H32BrN7O2S/c1-29-11-13-30(14-12-29)19-6-4-17(5-7-19)27-23-25-15-21(24)22(28-23)26-18-3-2-10-31(16-18)34(32,33)20-8-9-20/h4-7,15,18,20H,2-3,8-14,16H2,1H3,(H2,25,26,27,28)/t18-/m1/s1

InChIキー

QKTZQGNZRPKRGC-GOSISDBHSA-N

異性体SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)N[C@@H]4CCCN(C4)S(=O)(=O)C5CC5)Br

正規SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCCN(C4)S(=O)(=O)C5CC5)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。